2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide is a synthetic organic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridazine Ring: The pyridazine ring can be introduced through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and dicarbonyl compounds.
Coupling Reactions: The final step involves coupling the indole core with the pyridazine ring and the acetamide group. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole or pyridazine derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: The compound is used in studies involving cell signaling pathways and receptor binding.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridazine rings allow the compound to bind to active sites, modulating the activity of the target proteins. This can lead to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(4-aminophenyl)acetamide: Lacks the pyridazine ring, making it less complex.
2-(1H-indol-3-yl)-N-(4-(pyridazin-3-yl)phenyl)acetamide: Similar structure but without the methyl group on the pyridazine ring.
Uniqueness
2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide is unique due to the presence of both the indole and pyridazine rings, along with the acetamide group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for research and industrial applications.
Biological Activity
The compound 2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide (CAS No. 2034247-27-1) is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the condensation reaction between indole derivatives and various amine precursors. The methodology often includes the use of solvents such as acetonitrile and catalysts like p-toluenesulfonic acid (p-TSA) to enhance yield and purity. For instance, initial reactions have shown varying yields depending on the conditions, with optimized methods yielding significant amounts of the target compound .
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 0.52 | Induction of apoptosis, cell cycle arrest in G2/M |
MCF-7 | 0.34 | Inhibition of tubulin polymerization |
HT-29 | 0.86 | Apoptosis induction |
These findings suggest that the compound exhibits potent antiproliferative effects, particularly through mechanisms involving apoptosis and cell cycle disruption .
Antimicrobial Activity
In addition to anticancer properties, this compound has also been assessed for its antimicrobial efficacy. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria:
Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus (MRSA) | 15.625 – 62.5 μM | Inhibition of protein synthesis |
Escherichia coli | 62.5 – 125 μM | Disruption of nucleic acid synthesis |
The compound's bactericidal action has been attributed to its ability to interfere with essential bacterial processes, including protein synthesis and cell wall integrity .
Mechanistic Studies
Mechanistic investigations have revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. Additionally, it has been shown to inhibit key enzymes involved in DNA replication and repair, further contributing to its anticancer effects .
Case Studies
In a notable case study involving a series of synthesized indole derivatives, researchers reported that modifications on the indole ring significantly influenced both anticancer and antimicrobial activities. For example, substituents at specific positions on the indole core were found to enhance selectivity towards cancer cells while maintaining low toxicity towards normal cells .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-14-6-11-20(26-25-14)23-16-7-9-17(10-8-16)24-21(27)12-15-13-22-19-5-3-2-4-18(15)19/h2-11,13,22H,12H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTCJGBWULLGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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